![molecular formula C13H16F3N3S B12591118 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide CAS No. 649768-02-5](/img/structure/B12591118.png)
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylidene hydrazine carbothioamide moiety. This structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with pentylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired compound .
Analyse Chemischer Reaktionen
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or amines.
Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or other related structures.
Wissenschaftliche Forschungsanwendungen
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a tyrosine kinase inhibitor, particularly targeting VEGFR-2, which is involved in tumor angiogenesis and metastasis.
Materials Science: The unique structure of the compound allows for its incorporation into polymers and other materials, potentially enhancing their properties such as thermal stability and chemical resistance.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Wirkmechanismus
The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as VEGFR-2. By binding to the active site of the receptor, the compound inhibits its tyrosine kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and angiogenesis. This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide can be compared with other similar compounds, such as:
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine carbothioamide moiety and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often display enhanced chemical stability and bioactivity, making them valuable in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
649768-02-5 |
|---|---|
Molekularformel |
C13H16F3N3S |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
[1-[3-(trifluoromethyl)phenyl]pentylideneamino]thiourea |
InChI |
InChI=1S/C13H16F3N3S/c1-2-3-7-11(18-19-12(17)20)9-5-4-6-10(8-9)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H3,17,19,20) |
InChI-Schlüssel |
CPAMFZRXYQPJNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


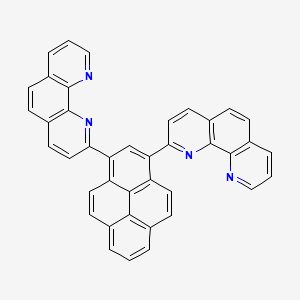
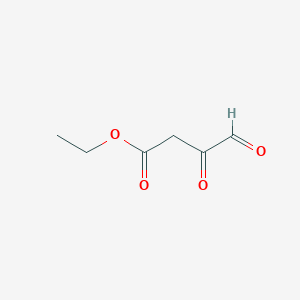
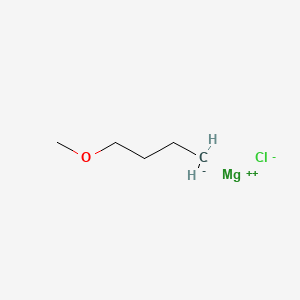
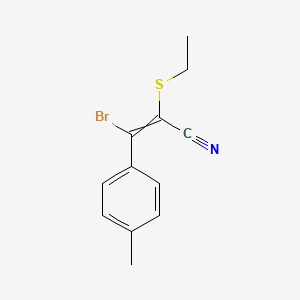
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
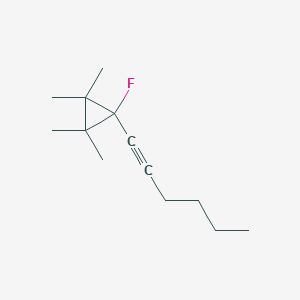
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)

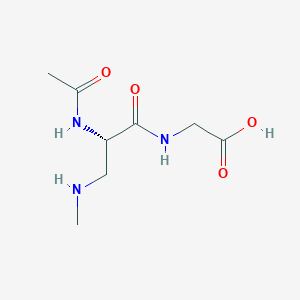
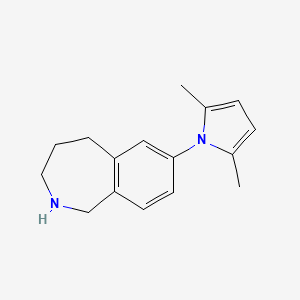


![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
